4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6ClF4N. This compound is characterized by the presence of chloro, fluoro, and trifluoroethyl groups attached to an aniline core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with 4-chloroaniline as the starting material.
Trifluoroethylation: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethyl bromide or a similar reagent.
Purification: The final product is purified through crystallization or chromatography techniques to obtain pure this compound
Chemical Reactions Analysis
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted aniline derivatives
Scientific Research Applications
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline can be compared with similar compounds such as:
4-chloro-2-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoroethyl group, resulting in different chemical and physical properties.
2-chloro-4-(trifluoromethyl)aniline: The position of the chloro and trifluoromethyl groups is different, leading to variations in reactivity and applications.
4-chloro-3-fluoroaniline: This compound lacks the trifluoroethyl group, making it less lipophilic and altering its interaction with biological targets
Properties
Molecular Formula |
C8H6ClF4N |
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Molecular Weight |
227.58 g/mol |
IUPAC Name |
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6ClF4N/c9-6-2-1-5(3-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
KSDYIRYDDLIQLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC(F)(F)F)F)Cl |
Origin of Product |
United States |
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